molecular formula C19H16FN5S B2706245 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251616-05-3

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2706245
CAS No.: 1251616-05-3
M. Wt: 365.43
InChI Key: GZFURFYAOLOZDT-UHFFFAOYSA-N
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Description

The compound 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazole ring substituted with a 2,5-dimethylphenyl group and a 1,2,3-triazole ring bearing a 4-fluorophenyl substituent. Its structural complexity and functional group diversity make it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-11-3-4-12(2)15(9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFURFYAOLOZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C20H17FN4S
  • Molecular Weight : 364.44 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and triazole rings. The incorporation of various substituents on the phenyl and thiazole moieties significantly influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various Gram-positive bacteria and drug-resistant fungi. For instance:

  • Against Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like vancomycin .

Anticancer Properties

The compound has also been evaluated for its anticancer properties:

  • In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that it exhibits cytotoxic effects with IC50 values in the micromolar range. The SAR analysis indicated that specific modifications to the thiazole and phenyl groups enhance anticancer activity .

Enzyme Inhibition

Another area of interest is its potential as an enzyme inhibitor:

  • The compound has been tested for α-glucosidase and urease inhibitory activities. Results showed it could serve as a dual inhibitor with IC50 values lower than those of standard inhibitors like acarbose .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as fluorine enhances activity against various pathogens.
  • Thiazole Ring Modifications : Variations in the thiazole moiety can lead to significant changes in antimicrobial and anticancer efficacy .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various thiazole derivatives, compounds similar to this compound were tested against resistant strains of Staphylococcus aureus and Candida species. The results indicated broad-spectrum activity, suggesting further exploration for clinical applications .

Study 2: Anticancer Activity

A study focusing on the anticancer properties of thiazole derivatives found that modifications leading to increased lipophilicity enhanced cellular uptake in cancer cells. The tested compound exhibited significant cytotoxicity against A549 cells with an IC50 value of approximately 15 µM .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent due to its antimicrobial properties. Several studies have indicated that derivatives of thiazoles and triazoles exhibit significant activity against various bacterial strains and fungi .

Case Study:
A study highlighted the synthesis of related compounds that displayed notable antimicrobial activity against resistant strains of bacteria. The mechanism of action appears to involve interference with microbial cell wall synthesis .

Anticancer Activity

Research indicates that compounds containing triazole rings may possess anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .

Case Study:
In vitro studies demonstrated that certain triazole derivatives led to apoptosis in cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Agricultural Applications

Thiazole-containing compounds are also being explored for their potential use as agrochemicals due to their ability to act as fungicides and herbicides. Their effectiveness against plant pathogens makes them valuable in crop protection strategies.

Case Study:
Field tests have shown that specific thiazole derivatives can significantly reduce fungal infections in crops, thereby improving yield and quality .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) on the triazole ring undergoes alkylation and acylation under mild conditions.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60–80°C, catalyzed by triethylamine, to form N-alkyl derivatives.

  • Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature.

Example:

ReagentProductConditionsYieldSource
CH₃IN-Methyl-triazol-5-amine derivativeCH₃CN, 70°C, 6h78%
AcClN-Acetyl-triazol-5-amine derivativeCH₂Cl₂, RT, 4h85%

These modifications enhance solubility and bioactivity, critical for pharmaceutical applications .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the C-5 position due to electron density from the dimethylphenyl group.

Key Reactions:

  • Nitration: Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to introduce a nitro group .

  • Halogenation: Bromination using Br₂ in acetic acid yields 5-bromo-thiazole derivatives .

Example:

ReagentProductConditionsYieldSource
HNO₃/H₂SO₄5-Nitro-thiazole derivative0–5°C, 2h65%
Br₂/AcOH5-Bromo-thiazole derivativeRT, 3h72%

These reactions enable functionalization for further cross-coupling or bioactivity studies .

Nucleophilic Aromatic Substitution on the Fluorophenyl Group

The electron-withdrawing fluorine atom activates the para-fluorophenyl ring for nucleophilic substitution.

Key Reactions:

  • Hydroxylation: Replaces fluorine with hydroxyl groups under basic conditions (NaOH, H₂O/EtOH, reflux) .

  • Amination: Reacts with amines (e.g., NH₃) in DMF at 120°C to form aniline derivatives .

Example:

ReagentProductConditionsYieldSource
NaOH/H₂O4-Hydroxyphenyl derivativeReflux, 8h60%
NH₃/DMF4-Aminophenyl derivative120°C, 12h55%

Such substitutions are pivotal in tuning electronic properties for material science applications .

Cycloaddition and Cross-Coupling Reactions

The triazole and thiazole rings participate in cycloaddition and metal-catalyzed coupling reactions.

Key Reactions:

  • Click Chemistry: Forms 1,2,3-triazole-linked hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Suzuki Coupling: The brominated thiazole intermediate reacts with aryl boronic acids under Pd catalysis .

Example:

ReagentProductConditionsYieldSource
Phenylboronic acidBiaryl-thiazole derivativePd(PPh₃)₄, K₂CO₃, 80°C70%

These reactions expand structural diversity for drug discovery .

Oxidation and Reduction Reactions

  • Oxidation: The thiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a tetrahydrotriazole, altering aromaticity .

Example:

ReagentProductConditionsYieldSource
H₂O₂/AcOHThiazole sulfoxide derivativeRT, 4h68%
H₂/Pd-CTetrahydrotriazole derivativeEtOH, 50°C, 6h82%

Mechanistic Insights

  • Triazole Reactivity: The amine group’s lone pair facilitates nucleophilic attacks, while the triazole ring stabilizes intermediates via resonance.

  • Thiazole Activation: Electron-donating methyl groups enhance electrophilic substitution at C-5, as shown by DFT studies .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) References
Compound A C₁₉H₁₇FN₅S ~365.5 Thiazole: 2,5-dimethylphenyl; Triazole: 4-F Not reported
4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₄ClN₅S 367.86 Thiazole: 3-Cl; Triazole: 4-CH₃ Not reported
4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole C₂₆H₁₈ClF₂N₇S 557.99 Thiazole: 4-Cl; Triazole: 4-F (multiple) Antimicrobial activity
4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₂₀H₁₆F₃N₅S 415.44 Thiazole: 4-C₂H₅; Triazole: 3-CF₃ Not reported

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance polarity and may improve binding affinity in therapeutic targets, as seen in antimicrobial derivatives .
  • Molecular Weight : Compound A’s molecular weight (~365.5 g/mol) is lower than chlorinated analogs (e.g., 367.86 g/mol for 3-Cl derivative), which may improve bioavailability .

Key Observations :

  • Triazole Formation : Click chemistry (e.g., Huisgen cycloaddition) is commonly used for triazole synthesis in analogs, suggesting a feasible route for Compound A .
  • Crystallography : Isostructural compounds (e.g., 4 and 5 in ) were analyzed using SHELX, highlighting the utility of this software for resolving complex heterocyclic systems .

Key Observations :

  • Lipophilicity : Compound A’s predicted LogP (3.8) suggests moderate lipophilicity, comparable to antimicrobial derivatives (LogP ~4.2) .
  • Crystal Packing : Bulky substituents (e.g., 2,5-dimethylphenyl) may disrupt π-π stacking, reducing crystallinity compared to halogenated analogs .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. A common approach includes:

Thiazole Formation : React 2,5-dimethylphenyl-substituted precursors with thiourea derivatives under reflux to form the thiazole core .

Triazole Assembly : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring. The 4-fluorophenyl group is incorporated via a substituted alkyne or azide intermediate.

Amine Functionalization : Introduce the amine group at the triazole-5-position using nitration followed by reduction or direct substitution under basic conditions.
Key Considerations : Optimize reaction temperature (e.g., 90°C for cyclization) and solvent polarity (e.g., DMF for CuAAC) to enhance yields .

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Methodological steps include:

Data Validation : Use SHELXL (v.2015+) for refinement, ensuring proper handling of anisotropic displacement parameters and hydrogen bonding networks .

Software Tools : Leverage WinGX to visualize electron density maps and validate geometric parameters (e.g., bond angles, torsion angles). Cross-check with ORTEP for anisotropic thermal ellipsoid representation .

Twinned Data : Apply the HKLF5 format in SHELXL to model twinning ratios. Compare R-factor convergence before and after twin-law application .
Example : A recent study resolved positional disorder in a triazole derivative by partitioning occupancy ratios using SHELXL’s PART command .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate assignment:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify substituents on aromatic rings (e.g., 4-fluorophenyl δ ~160 ppm in ¹³C; thiazole protons δ 7.2–8.1 ppm) .
  • ²D NMR (HSQC, HMBC) : Confirm connectivity between thiazole and triazole moieties.

IR Spectroscopy : Detect amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

X-ray Diffraction : Resolve crystal packing and confirm stereochemistry. For example, a related fluorophenyl-triazole compound showed a dihedral angle of 2.3° between aromatic planes .

Advanced: How does the fluorophenyl group influence electrophilic substitution reactivity?

Answer:
The electron-withdrawing fluorine atom deactivates the phenyl ring, directing electrophiles to meta positions. Experimental strategies include:

Nitration : Use mixed HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Meta-nitro derivatives are predominant .

Sulfonation : SO₃ in H₂SO₄ yields sulfonic acids at the meta position, confirmed by ¹H NMR deshielding (~0.5 ppm shift) .

Halogenation : Electrophilic bromine (Br₂/FeBr₃) selectively substitutes meta to fluorine, with yields >75% under inert conditions .
Note : Steric hindrance from the 2,5-dimethylphenyl group on the thiazole may further limit ortho substitution .

Safety: What precautions are necessary for laboratory handling?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound’s solubility in DMSO (18.1 µg/mL at pH 7.4) necessitates containment to avoid dermal exposure .

Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., from nitration) before transfer to licensed facilities .

Emergency Protocols :

  • Skin Contact : Wash with 10% ethanol/water solution to solubilize residues, followed by soap and water .
  • Inhalation : Use fume hoods during synthesis; if exposed, administer oxygen therapy.

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The fluorophenyl group’s hydrophobicity enhances π-π stacking with aromatic residues .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>60% simulation time).

QSAR Analysis : Correlate substituent effects (e.g., Hammett σ values for fluorine) with inhibitory activity. A methyl group on the thiazole increases logP, improving membrane permeability .

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